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Introduction and Application Notes

Herbarium specimens are an invaluable repository of plant biodiversity, offering a historical and
temporal window into the planet's flora.[1][2] For researchers in fields ranging from
phylogenetics to drug discovery, these collections provide access to rare, extinct, or
geographically remote species.[2][3][4] However, extracting high-quality DNA from these
specimens presents significant challenges. Over time, DNA becomes highly fragmented and
degraded.[1][5][6][7] Furthermore, the preservation process and the plants' own biochemistry
can lead to high concentrations of secondary metabolites, such as polyphenols and
polysaccharides, which co-precipitate with DNA and inhibit downstream enzymatic reactions
like PCR.[5][8][9]

The Cetyltrimethylammonium Bromide (CTAB) method is a robust and cost-effective lysis-
based protocol widely adapted for isolating DNA from plant tissues, especially those rich in
inhibitory compounds.[8][10] The cationic detergent CTAB effectively lyses cells, denatures
proteins, and forms complexes with polysaccharides, allowing for their removal.[10] Standard
CTAB protocols often require modifications to overcome the specific challenges posed by
herbarium specimens.[3] Key modifications include:

o Addition of Antioxidants: Reagents like 3-mercaptoethanol and polyvinylpyrrolidone (PVP)
are crucial.[8] B-mercaptoethanol is an antioxidant that prevents the oxidation of
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polyphenols, which can damage DNA, while PVP binds to polyphenolic compounds,
preventing their co-precipitation with the DNA.[5][8] For herbarium specimens, an increased
concentration of B-mercaptoethanol may be beneficial.[5]

e Optimized Lysis Conditions: While typical protocols use a 60-65°C incubation, some studies
suggest that a shorter and cooler lysis step can yield purer DNA from herbarium tissues by
reducing oxidation and preventing further DNA fragmentation.[8][11]

o Extended Precipitation: Due to the fragmented nature of DNA in older specimens, extending
the isopropanol precipitation time (e.g., overnight to several days at -20°C) can significantly
improve the yield of short DNA fragments.[5]

This document provides a detailed, modified CTAB protocol optimized for herbarium specimens
and summarizes quantitative data to guide researchers in obtaining DNA suitable for
downstream applications, including PCR, DNA barcoding, and next-generation sequencing.

Experimental Workflow

The following diagram illustrates the key stages of the modified CTAB DNA extraction process
for herbarium specimens.

Click to download full resolution via product page

Caption: Workflow for Modified CTAB DNA Extraction from Herbarium Specimens.

Detailed Experimental Protocol
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This protocol is a synthesis of several modified CTAB methods optimized for old or difficult
plant tissues.[5][6][12]

I. Materials and Reagents

e 2x CTAB Lysis Buffer:

[¢]

2% (w/v) CTAB (Cetyltrimethylammonium Bromide)

o

100 mM Tris-HCI, pH 8.0

[e]

20 mM EDTA, pH 8.0

1.4 M NaCl

o

[¢]

Autoclave and store at room temperature.
o Additives (prepare fresh before use):
o 2% (w/v) Polyvinylpyrrolidone (PVP-40)
o 0.4% (v/v) B-mercaptoethanol (add to lysis buffer in a fume hood just before use)

o Other Reagents:

[¢]

Chloroform:lsoamyl Alcohol (24:1 mixture)

[e]

Isopropanol (100%), ice-cold

o

Ethanol (70% and 95%), ice-cold

[¢]

TE Buffer (10 mM Tris-HCI, pH 8.0; 1 mM EDTA, pH 8.0)

[e]

Liquid Nitrogen

e Equipment:

o Mortar and pestle
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[e]

1.5 mL or 2.0 mL microcentrifuge tubes

o

Microcentrifuge

[¢]

Water bath or heating block

Vortexer

[¢]

[e]

Pipettes and sterile filter tips

Fume hood

o

. Procedure

Sample Preparation: a. Weigh 10-20 mg of dried herbarium leaf tissue.[12] Avoid areas with
visible fungal growth or excessive adhesives. b. Place the tissue in a pre-chilled mortar and
add liquid nitrogen. Grind the tissue to a very fine powder using the pestle.[10][13] This step
is critical for breaking tough plant cell walls. c. Carefully transfer the powdered tissue to a
labeled 2.0 mL microcentrifuge tube.

Lysis: a. In a fume hood, prepare the modified 2x CTAB lysis buffer by adding 3-
mercaptoethanol to a final concentration of 0.4% and PVP to 2%. b. Add 600 pL of the pre-
warmed (65°C) modified CTAB buffer to the powdered tissue.[14] c. Vortex thoroughly to
create a slurry. Ensure no clumps of tissue remain. d. Incubate the mixture in a water bath at
65°C for 1-2 hours, with occasional gentle mixing.[14] Note: For particularly fragile or old
DNA, consider a lower temperature (55°C) to reduce further degradation.[8][11]

Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal
volume (600 pL) of Chloroform:Isoamyl alcohol (24:1). c. Mix by inverting the tube gently for
5-10 minutes to form an emulsion. Do not vortex, as this can shear the DNA. d. Centrifuge at
13,000 rpm for 15-20 minutes at room temperature.[14] The mixture will separate into three
layers: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and
a bottom organic phase.[12] e. Carefully pipette the top aqueous phase into a new, clean 1.5
mL microcentrifuge tube. It is critical to avoid transferring any of the middle interface layer, as
this contains contaminants.[5] If the interface is disturbed, repeat the chloroform extraction.
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» Precipitation: a. To the collected aqueous phase, add 0.7 volumes (approx. 400 uL) of ice-
cold 100% isopropanol. b. Mix gently by inversion. A white, stringy precipitate of DNA may
become visible. c. Incubate at -20°C to precipitate the DNA. For herbarium specimens, a
longer incubation period is highly recommended, from overnight to several days, to maximize
the recovery of small DNA fragments.[5]

e Washing: a. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA. b. Carefully
decant or pipette off the supernatant without disturbing the pellet. The pellet may be small
and translucent. c. Add 700 uL of ice-cold 70% ethanol to wash the pellet. This removes co-
precipitated salts. d. Centrifuge at 13,000 rpm for 5 minutes at 4°C. e. Decant the ethanol
carefully. Repeat the wash step with 700 pL of ice-cold 95% ethanol.[12] f. After the final
wash, decant the ethanol and briefly centrifuge the tube again to collect any remaining liquid.
Remove the last traces of ethanol with a fine pipette tip.

e Resuspension: a. Air-dry the pellet for 10-15 minutes at room temperature, or until the
ethanol has evaporated. Do not over-dry the pellet, as this can make it difficult to dissolve. b.
Resuspend the DNA pellet in 30-50 uL of TE buffer. The volume can be adjusted based on
the pellet size. c. Incubate at 55°C for 30-60 minutes or at 4°C overnight to aid in dissolving
the DNA.

e Quality Control: a. Quantify the DNA concentration and assess purity using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA,
while the A260/A230 ratio should ideally be between 1.8 and 2.2.[8] Lower ratios often
indicate contamination with proteins or polysaccharides/phenols, respectively. b. Check DNA
integrity by running an aliquot on a 1% agarose gel. DNA from herbarium specimens will
often appear as a smear, indicating degradation, rather than a distinct high-molecular-weight
band.[5]

Quantitative Data Summary

The success of DNA extraction from herbarium specimens can vary significantly based on the
age of the specimen, plant species, and protocol modifications. The table below summarizes
comparative data from published studies.
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BENCHE

Sample Type /
Method

Avg. DNA
Concentration

Avg.
A260/A280
Ratio

Avg.
A260/A230
Ratio

Key Findings
& Reference

Herbarium
Specimens
(Modified CTAB)

82 - 446.8 ng/uL

Low

(unspecified)

Low

(unspecified)

CTAB method
yielded higher
concentrations
but lower purity
compared to
commercial kits
on old
specimens.[3]
[15]

Herbarium
Specimens

(Commercial Kit)

11.37 - 37.25 ng/
uL

1.62 -2.39

Not Reported

Commercial kits
yielded lower
DNA
concentrations
but higher purity,
suitable for PCR.
[3][15]

Herbarium
Specimens
(Modified CTAB)

~249 ng/pL

Not specified

Not specified

Modified CTAB
method yielded
significantly
higher DNA
concentration
than Qiagen or
Thermo Fisher
kits.[9]

Herbarium
Specimens +
doubled PVP-40

~337 ng/uL

~2.00

Not specified

Doubling PVP in
the CTAB buffer
improved both
DNA
concentration
and purity
(A260/280 ratio).
[°]
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Herbarium DNA failed to
Specimens amplify in PCR,
-~ 234 ng/uL 1.63 Not Reported )

(Unmodified likely due to

CTAB) inhibitors.[14]
Modifications to
the CTAB

Herbarium protocol

Specimens 519.8 ng/pL 1.32 Not Reported improved DNA

(Modified CTAB) yield, but purity
remained low.
[14]
DNA extracted
from herbarium
specimens
consistently

. showed lower
Herbarium vs. ) )
. . ) . i yield, purity, and
Silica-Dried Lower Yield Lower Ratio Lower Ratio
i shorter fragment
Tissue

lengths
compared to
silica-dried tissue
from the same

species.[5][8]

Note: DNA yield and quality are highly variable. The values presented are averages from

specific studies and should be considered as representative examples. Purity ratios for

herbarium DNA are often suboptimal but may still be viable for downstream applications,

especially with robust polymerases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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